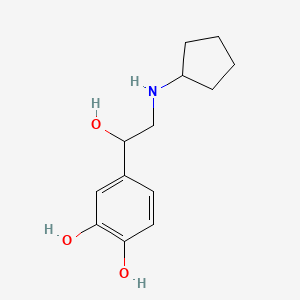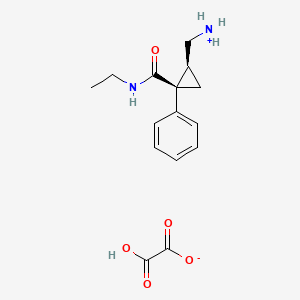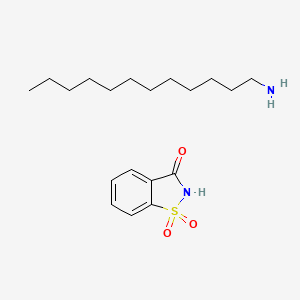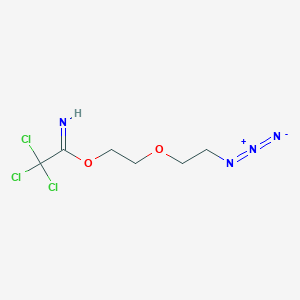
2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C6H9Cl3N4O2. This compound is known for its unique structure, which includes an azido group and a trichloroethanimidate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate typically involves the reaction of 2-(2-Azidoethoxy)ethanol with 2,2,2-trichloroacetimidate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as tert-butyl methyl ether and maintaining the reaction temperature at 2-8°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is monitored closely to maintain optimal conditions and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the formation of triazoles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include copper(I) catalysts for click chemistry and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include triazoles and substituted derivatives of the original compound. These products are often used in further chemical synthesis and research applications.
Scientific Research Applications
2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and ethers.
Biology: The compound is used in bioconjugation techniques, where it helps in attaching biomolecules to various surfaces or other molecules.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate involves the reactivity of the azido group and the trichloroethanimidate moiety. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The trichloroethanimidate moiety can participate in esterification and etherification reactions, facilitating the formation of various chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2-(2-Azidoethoxy)ethanol: Similar in structure but lacks the trichloroethanimidate moiety.
tert-Butyl 2,2,2-trichloroacetimidate: Contains the trichloroacetimidate group but lacks the azido group.
2-Azido-2-deoxy-D-glucose: Contains an azido group but has a different overall structure
Uniqueness
2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate is unique due to the presence of both the azido group and the trichloroethanimidate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and scientific research.
Properties
Molecular Formula |
C6H9Cl3N4O2 |
|---|---|
Molecular Weight |
275.5 g/mol |
IUPAC Name |
2-(2-azidoethoxy)ethyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C6H9Cl3N4O2/c7-6(8,9)5(10)15-4-3-14-2-1-12-13-11/h10H,1-4H2 |
InChI Key |
CGWOJMLRFICFLF-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


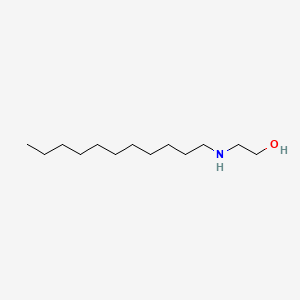
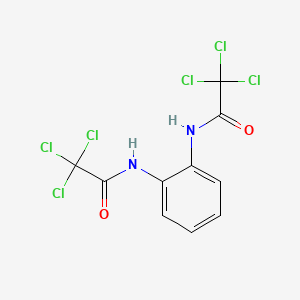



![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]](/img/structure/B13734796.png)


